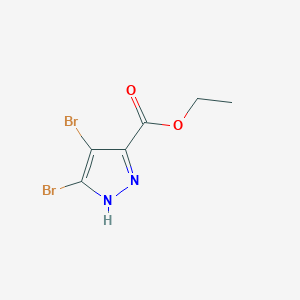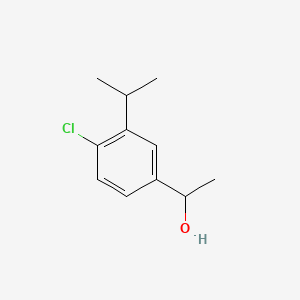
1-(4-Chloro-3-isopropylphenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chloro-3-isopropylphenyl)ethanol is an organic compound with the molecular formula C11H15ClO It is characterized by the presence of a chloro group and an isopropyl group attached to a phenyl ring, with an ethanol moiety
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Chloro-3-isopropylphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 1-(4-Chloro-3-isopropylphenyl)ethanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve catalytic hydrogenation of the ketone precursor. This method utilizes a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The process is efficient and scalable, making it suitable for large-scale production.
化学反应分析
Types of Reactions: 1-(4-Chloro-3-isopropylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 1-(4-Chloro-3-isopropylphenyl)ethanone, using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of the alcohol can lead to the formation of the corresponding alkane, 1-(4-Chloro-3-isopropylphenyl)ethane, using strong reducing agents.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide (NaOCH3) can replace the chloro group with a methoxy group.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in THF.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Oxidation: 1-(4-Chloro-3-isopropylphenyl)ethanone.
Reduction: 1-(4-Chloro-3-isopropylphenyl)ethane.
Substitution: 1-(4-Methoxy-3-isopropylphenyl)ethanol.
科学研究应用
1-(4-Chloro-3-isopropylphenyl)ethanol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research explores its potential as a precursor for drug development, particularly in designing molecules with specific pharmacological properties.
Industry: It is utilized in the production of specialty chemicals and as a building block for more complex chemical entities.
作用机制
The mechanism of action of 1-(4-Chloro-3-isopropylphenyl)ethanol depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloro and isopropyl groups contribute to its binding affinity and specificity. The ethanol moiety can participate in hydrogen bonding, influencing the compound’s overall bioactivity.
相似化合物的比较
1-(4-Chloro-3-methylphenyl)ethanol: Similar structure but with a methyl group instead of an isopropyl group.
1-(4-Chloro-3-ethylphenyl)ethanol: Contains an ethyl group instead of an isopropyl group.
1-(4-Bromo-3-isopropylphenyl)ethanol: Has a bromo group instead of a chloro group.
Uniqueness: 1-(4-Chloro-3-isopropylphenyl)ethanol is unique due to the presence of both chloro and isopropyl groups, which influence its chemical reactivity and biological interactions. The combination of these functional groups provides distinct properties compared to its analogs, making it valuable for specific applications in research and industry.
属性
分子式 |
C11H15ClO |
|---|---|
分子量 |
198.69 g/mol |
IUPAC 名称 |
1-(4-chloro-3-propan-2-ylphenyl)ethanol |
InChI |
InChI=1S/C11H15ClO/c1-7(2)10-6-9(8(3)13)4-5-11(10)12/h4-8,13H,1-3H3 |
InChI 键 |
CKSSBVMMSSBCOA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C=CC(=C1)C(C)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14028482.png)
![[(1R,4S,4aS,8aS)-4-acetyloxy-1-hydroxy-2,5,5,8a-tetramethyl-4a,6,7,8-tetrahydro-4H-naphthalen-1-yl]methyl acetate](/img/structure/B14028483.png)

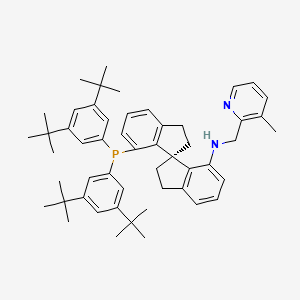
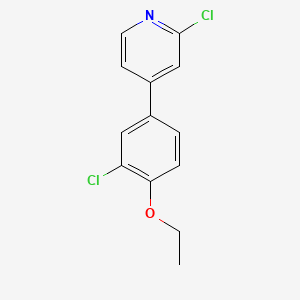

![(3aR,6aS)-ethyl 1-benzyloctahydrocyclopenta[b]pyrrole-3a-carboxylate](/img/structure/B14028520.png)

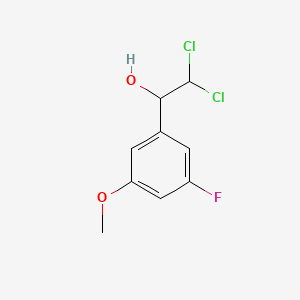
![Tert-butyl 1-(3,4-difluorophenyl)-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B14028535.png)
![3-(2-Bromo-7-oxo-4,5-dihydrothieno[2,3-c]pyridin-6-yl)piperidine-2,6-dione](/img/structure/B14028539.png)


